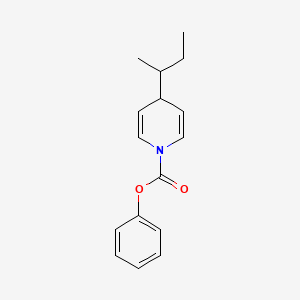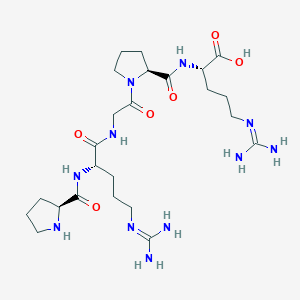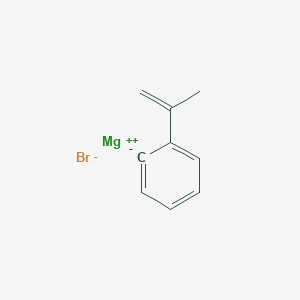
1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid esters. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a phenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester typically involves the esterification of 1(4H)-Pyridinecarboxylic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, methyl ester
- **1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, ethyl ester
- **1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, butyl ester
Uniqueness
1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
651053-91-7 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
phenyl 4-butan-2-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-3-13(2)14-9-11-17(12-10-14)16(18)19-15-7-5-4-6-8-15/h4-14H,3H2,1-2H3 |
Clé InChI |
NGIMZUYUQYQVRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)






![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)


![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)

![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
